molecular formula C26H18Br2O4 B11085670 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11085670
M. Wt: 554.2 g/mol
InChI Key: IPLSURYGKQOYEC-UHFFFAOYSA-N
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Description

1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a benzoyl group, bromine atoms, and a dihydrocyclopropa[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence gene expression by interacting with transcription factors or DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1A-BENZOYL-6-BROMO-1-(4-BROMOBENZOYL)-1-ETHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE stands out due to its complex structure, which combines multiple functional groups and a unique chromene core

Properties

Molecular Formula

C26H18Br2O4

Molecular Weight

554.2 g/mol

IUPAC Name

1a-benzoyl-6-bromo-1-(4-bromobenzoyl)-1-ethyl-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C26H18Br2O4/c1-2-25(22(29)16-8-10-17(27)11-9-16)21-19-14-18(28)12-13-20(19)32-24(31)26(21,25)23(30)15-6-4-3-5-7-15/h3-14,21H,2H2,1H3

InChI Key

IPLSURYGKQOYEC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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